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molecular formula C11H8N4OS B8437499 5-[1,2,4]Oxadiazol-3-yl-4-phenyl-thiazol-2-ylamine

5-[1,2,4]Oxadiazol-3-yl-4-phenyl-thiazol-2-ylamine

Cat. No. B8437499
M. Wt: 244.27 g/mol
InChI Key: BZZONORRUOGFRL-UHFFFAOYSA-N
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Patent
US07910613B2

Procedure details

2-Amino-N-hydroxy-4-phenyl-thiazole-5-carboxamidine (1.0 g, 4.3 mmol) was dissolved in methanol (20 mL), and trimethyl orthoformate (1.2 mL, 11 mmol) containing boron trifluoride etherate (0.2 mL, 1.6 mmol) was added End the mixture was heated at reflux for 3 h. The reaction mixture was cooled, and the solvent was removed under reduced pressure at 20° C. The residue was extracted with ethyl acetate, and the solution was washed with saturated aqueous NaHCO3 dried over sodium sulfate and evaporated. The crude product was purified by flash column chromatography, eluted with the gradient of 10-18% ethyl acetate in hexanes to get the product (the product was eluted by 18% ethyl acetate in hexanes). Yield: 0.1 g, 10%
Name
2-Amino-N-hydroxy-4-phenyl-thiazole-5-carboxamidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:13]([NH:15][OH:16])=[NH:14])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.[CH:17](OC)(OC)OC.B(F)(F)F.CCOCC>CO>[O:16]1[CH:17]=[N:14][C:13]([C:4]2[S:3][C:2]([NH2:1])=[N:6][C:5]=2[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:15]1 |f:2.3|

Inputs

Step One
Name
2-Amino-N-hydroxy-4-phenyl-thiazole-5-carboxamidine
Quantity
1 g
Type
reactant
Smiles
NC=1SC(=C(N1)C1=CC=CC=C1)C(=N)NO
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0.2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added End the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure at 20° C
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
the solution was washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluted with the gradient of 10-18% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
to get the product (the product
WASH
Type
WASH
Details
was eluted by 18% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
Smiles
O1N=C(N=C1)C1=C(N=C(S1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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